molecular formula C18H14N2O2 B5800087 2-phenoxy-N-3-pyridinylbenzamide

2-phenoxy-N-3-pyridinylbenzamide

Cat. No. B5800087
M. Wt: 290.3 g/mol
InChI Key: XIHBDZRYBKOURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-3-pyridinylbenzamide, also known as PPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 306.34 g/mol. In

Mechanism of Action

2-phenoxy-N-3-pyridinylbenzamide exerts its effects by binding to specific proteins and enzymes involved in various cellular processes. One of the main targets of 2-phenoxy-N-3-pyridinylbenzamide is tubulin, a protein involved in cell division and proliferation. 2-phenoxy-N-3-pyridinylbenzamide binds to the colchicine binding site on tubulin, which inhibits the formation of microtubules and disrupts the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
2-phenoxy-N-3-pyridinylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-phenoxy-N-3-pyridinylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal cell division process. 2-phenoxy-N-3-pyridinylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In the brain, 2-phenoxy-N-3-pyridinylbenzamide has been shown to reduce oxidative stress and inflammation, which may have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

2-phenoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to selectively target specific proteins and enzymes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-phenoxy-N-3-pyridinylbenzamide, including its potential use as a therapeutic agent for cancer, immunological, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies. Additionally, research on the potential side effects and toxicity of 2-phenoxy-N-3-pyridinylbenzamide is needed to ensure its safety for use in humans.

Synthesis Methods

2-phenoxy-N-3-pyridinylbenzamide can be synthesized through a multistep process that involves the reaction of 3-pyridinecarboxylic acid with 2-aminophenol to form 2-(3-pyridinyl)benzoxazole. This intermediate is then reacted with phosgene to form 2-(3-pyridinyl)benzoxazole-2-carbonyl chloride, which is subsequently reacted with phenol to form 2-phenoxy-N-3-pyridinylbenzamide.

Scientific Research Applications

2-phenoxy-N-3-pyridinylbenzamide has been shown to have potential applications in various fields of scientific research, including cancer research, immunology, and neuroscience. In cancer research, 2-phenoxy-N-3-pyridinylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In immunology, 2-phenoxy-N-3-pyridinylbenzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 2-phenoxy-N-3-pyridinylbenzamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-phenoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(20-14-7-6-12-19-13-14)16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBDZRYBKOURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(pyridin-3-yl)benzamide

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